molecular formula C5Cl4FN B1317260 2,3,5,6-Tetrachloro-4-fluoropyridine CAS No. 34415-32-2

2,3,5,6-Tetrachloro-4-fluoropyridine

Cat. No.: B1317260
CAS No.: 34415-32-2
M. Wt: 234.9 g/mol
InChI Key: KZLNLWPRWHPFEE-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-fluoropyridine is a halogenated pyridine derivative This compound is characterized by the presence of four chlorine atoms and one fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachloro-4-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of pentachloropyridine with a fluorinating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrachloro-4-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of multiple halogen atoms makes it highly reactive towards nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines, thiols, or alkoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Oxidation: Oxidation reactions may involve oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products: The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while reduction can lead to the formation of partially or fully dehalogenated pyridine compounds .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-fluoropyridine involves its interaction with various molecular targets. The halogen atoms in the compound enhance its ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,5,6-tetrachloro-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl4FN/c6-1-3(10)2(7)5(9)11-4(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLNLWPRWHPFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535331
Record name 2,3,5,6-Tetrachloro-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34415-32-2
Record name 2,3,5,6-Tetrachloro-4-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34415-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloro-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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